molecular formula C18H15NO4 B433743 Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate CAS No. 353465-87-9

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B433743
CAS No.: 353465-87-9
M. Wt: 309.3g/mol
InChI Key: QEULWPNHMXIJAI-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • 3-Methyl-1-benzofuran-2-carboxylic acid
  • Methyl 2-aminobenzoate

Uniqueness

Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzofuran moiety and the specific substitution pattern contribute to its unique pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-12-7-4-6-10-15(12)23-16(11)17(20)19-14-9-5-3-8-13(14)18(21)22-2/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULWPNHMXIJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC=C3C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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